molecular formula C6H10ClN3 B7987957 N2-methylpyridine-2,3-diamine hydrochloride

N2-methylpyridine-2,3-diamine hydrochloride

Cat. No.: B7987957
M. Wt: 159.62 g/mol
InChI Key: WVOKGDGHKWJNDV-UHFFFAOYSA-N
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Description

N2-methylpyridine-2,3-diamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methylpyridine-2,3-diamine hydrochloride typically involves the methylation of pyridine-2,3-diamine. One common method includes the reaction of pyridine-2,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-methylpyridine-2,3-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

N2-Methylpyridine-2,3-diamine hydrochloride serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and condensation reactions.

Pharmaceutical Development

Research indicates that this compound may have potential as a pharmaceutical intermediate. Its structural characteristics enable it to interact with biological targets, making it a candidate for developing new therapeutic agents. Studies have suggested possible applications in treating diseases that require targeted molecular interactions.

Cosmetic Industry

One of the primary applications of this compound is in the formulation of hair dyes. It acts as a precursor that reacts with other dye components to produce vibrant colors. The compound's ability to form stable dye products makes it valuable in cosmetic formulations.

This compound exhibits various biological activities due to its interaction with biomolecules:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them suitable for further investigation in infection control.
  • Allergenic Potential : There are documented cases of allergic contact dermatitis associated with hair dyes containing this compound. Repeated exposure has led to sensitivities in some individuals, highlighting the need for caution in cosmetic applications .

Case Studies

Several case studies have explored the biological effects and industrial applications of this compound:

  • Hair Dye Formulations : A study documented instances of allergic reactions among users of hair dye products containing this compound. One case involved a 65-year-old woman who experienced severe allergic reactions after prolonged exposure to oxidative hair dyes containing this compound .
  • Toxicological Assessments : Toxicity studies indicate that the compound exhibits moderate acute toxicity when ingested, with LD50 values ranging from 650 to 813 mg/kg in rodent models. These findings underscore the importance of safety evaluations for products containing this compound .

Mechanism of Action

The mechanism of action of N2-methylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,3-diamine: The parent compound without the methyl group.

    N2-methylpyridine-2,3-diamine: The free base form without the hydrochloride salt.

    6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: A derivative with an additional methoxy group.

Uniqueness

N2-methylpyridine-2,3-diamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group and the hydrochloride salt can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.

Biological Activity

N2-Methylpyridine-2,3-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C6H10ClN3
  • Molecular Weight : 165.62 g/mol
  • CAS Number : 5028-20-6

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound has been investigated for its potential as:

  • Kinase Inhibitor : It shows promise in inhibiting specific kinases involved in cancer cell proliferation, suggesting applications in oncology.
  • Histamine H3 Receptor Antagonist : Research indicates its potential in treating sleep disorders and neurological conditions by modulating neurotransmission pathways.

Biological Activities

  • Antimicrobial Properties : Studies have shown that N2-methylpyridine derivatives possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives of N2-methylpyridine-2,3-diamine have been evaluated for their ability to induce apoptosis in tumor cells, with some showing IC50 values as low as 4.25 μM .
  • Allergenic Potential : While it is used extensively in hair dye formulations, there are reports of allergic reactions in sensitive individuals. Acute toxicity studies indicate median lethal doses (LD50) ranging from 650 to 813 mg/kg in rodent models.

Case Study 1: Allergic Reaction

A notable case involved a 65-year-old woman who experienced severe allergic reactions after prolonged exposure to hair dyes containing N2-methylpyridine-2,3-diamine. This highlights the need for caution in its use within cosmetic products .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer properties of N2-methylpyridine derivatives, compounds showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Allergenic PotentialCauses skin irritation and allergic reactions
Kinase InhibitionPotential therapeutic agent for cancer treatment

Research Findings

Recent studies have focused on the synthesis and optimization of N2-methylpyridine derivatives to enhance their biological activity. For example:

  • Synthesis Techniques : Various synthetic pathways have been explored to produce more potent derivatives with improved selectivity against target enzymes .
  • Structure-Activity Relationship (SAR) : Research has identified critical structural features that enhance the compound's efficacy against specific biological targets, such as the presence of cationic nitrogen atoms which improve binding affinity .

Properties

IUPAC Name

2-N-methylpyridine-2,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-8-6-5(7)3-2-4-9-6;/h2-4H,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOKGDGHKWJNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-chloro-3-nitro-pyridine (16 g) was dissolved in dry tetrahydrofuran (200 ml). The solution was exposed to gaseous methylamine until the reaction to N-methylamino-3-nitropyridine was completed. The mixture was filtered and the filtrate was evaporated. The yellow residue was dissolved in 96% EtOH (250 ml) and was charged with 5% Pd/C (1 g) and hydrogenated under standard conditions. After completion of the hydrogenation an aqueous solution of hydrochloric acid was added (50 ml,4N), the Pd catalyst was filtered of and the filtrate was evaporated to give the title compound as an oil.
Quantity
16 g
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Reaction Step One
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200 mL
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Reaction Step One
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0 (± 1) mol
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N-methylamino-3-nitropyridine
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Reaction Step Two

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